N-Cyclohexyl 4-fluorobenzenesulfonamide

描述

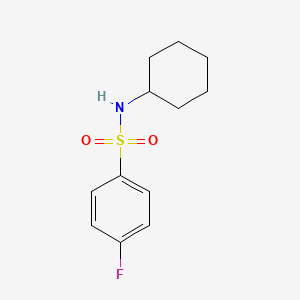

N-Cyclohexyl 4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C12H16FNO2S. It is a white to off-white crystalline solid with a molecular weight of 257.33 g/mol

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl 4-fluorobenzenesulfonamide typically involves the reaction of cyclohexylamine with 4-fluorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

化学反应分析

Types of Reactions: N-Cyclohexyl 4-fluorobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions typically yield the corresponding amine derivatives.

Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.

科学研究应用

Chemistry

In the realm of organic synthesis, N-Cyclohexyl 4-fluorobenzenesulfonamide serves as a valuable reagent. It is utilized in the formation of sulfonamide derivatives, which are essential in developing various organic compounds. The compound can undergo several chemical reactions, including:

- Substitution Reactions : The sulfonamide group can be replaced by other nucleophiles.

- Oxidation and Reduction : Alterations in the oxidation state of the sulfur atom can occur.

- Hydrolysis : Under acidic or basic conditions, it can yield corresponding sulfonic acids and amines.

Biology

This compound exhibits significant biological activity, particularly as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in inflammatory processes and pain signaling pathways. Research indicates that this compound's inhibition of COX enzymes suggests potential applications in anti-inflammatory therapies .

Binding Affinity Studies : Interaction studies have focused on its binding affinity to cyclooxygenase enzymes. Modifications to the sulfonamide structure can significantly alter its inhibitory potency, making it a subject of interest for optimizing anti-inflammatory agents.

Medicine

The compound's role as a COX inhibitor positions it as a candidate for developing anti-inflammatory drugs. Its structural characteristics allow for potential applications in treating conditions such as arthritis and other inflammatory diseases. Additionally, ongoing research explores its potential as a pharmaceutical intermediate or active ingredient in drug development .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Anti-inflammatory Activity : A study demonstrated that modifications to the sulfonamide structure enhanced its binding affinity to COX enzymes, leading to improved anti-inflammatory effects .

- Pharmaceutical Development : Research focused on optimizing the compound's structure for better therapeutic outcomes in treating chronic pain conditions has shown promising results.

- Chemical Synthesis : The compound has been effectively used as an intermediate in synthesizing more complex organic molecules, showcasing its versatility in chemical research.

作用机制

The mechanism by which N-Cyclohexyl 4-fluorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its antimicrobial and anti-inflammatory properties. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

相似化合物的比较

N-Cyclohexyl 4-fluorobenzenesulfonamide is similar to other sulfonamide derivatives, such as sulfanilamide and sulfamethoxazole. These differences make it a valuable compound for specific research and industrial purposes.

生物活性

N-Cyclohexyl 4-fluorobenzenesulfonamide (CAS Number: 565-40-2) is an organic compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly as an enzyme inhibitor. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and comparative data.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group attached to a 4-fluorobenzenesulfonamide moiety. Its molecular formula is C₁₂H₁₆FNO₂S, and it appears as a white crystalline solid. The presence of the fluorine atom and the sulfonamide group contributes to its biological activity and reactivity.

Research indicates that this compound primarily acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes are pivotal in the inflammatory process and pain signaling pathways. The inhibition of COX enzymes suggests potential applications in anti-inflammatory therapies.

Inhibition Studies

Studies have demonstrated that modifications to the sulfonamide structure can significantly alter its inhibitory potency. The binding affinity of this compound to COX enzymes has been investigated, revealing insights into optimizing its use as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds. Below is a table summarizing key characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Cyclohexyl 4-methylbenzenesulfonamide | Cyclohexyl group with a methyl substituent on the benzene | Different substitution pattern affects activity |

| 4-Fluorobenzenesulfonamide | Lacks cyclohexyl group; simpler structure | Used primarily as a reference compound |

| N-Phenyl 4-fluorobenzenesulfonamide | Contains a phenyl group instead of cyclohexyl | Exhibits different binding properties |

The unique cycloalkyl substitution in this compound influences its biological activity compared to these similar compounds.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse, including:

- Anti-inflammatory therapies: Due to its COX-inhibiting properties.

- Pain management: As a result of its role in modulating pain signaling pathways.

- Research in enzyme inhibition: Investigating its effects on various enzymes could lead to new therapeutic agents.

Case Studies and Research Findings

-

Cyclooxygenase Inhibition:

- A study highlighted that this compound effectively inhibited both COX-1 and COX-2 enzymes, demonstrating a dose-dependent response. This finding supports its potential use in treating inflammatory conditions .

- Structural Modifications:

- Broad Spectrum Activity:

常见问题

Basic Research Questions

Q. What are the recommended synthesis routes for N-Cyclohexyl 4-fluorobenzenesulfonamide, and how do reaction conditions influence purity and yield?

Methodological Answer:

- Classical Sulfonylation: React 4-fluorobenzenesulfonyl chloride with cyclohexylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Typical yields range from 70–85%, with purity >95% (HPLC). Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to minimize side products .

- Ultrasound-Accelerated Synthesis: Employ Mg-Al hydrotalcite as a catalyst under ultrasound irradiation (40 kHz, 50°C). This reduces reaction time from 6 hours to 1.5 hours, achieving 92% yield with 98% purity. Ultrasonic cavitation enhances mass transfer and reduces byproduct formation .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Q. How should researchers characterize the compound’s structural and physicochemical properties?

Methodological Answer:

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) confirms the sulfonamide group’s geometry (S–N bond length: ~1.63 Å) and cyclohexyl ring conformation. Two independent molecules in the asymmetric unit exhibit dihedral angles of 37.91–40.29° between the phenyl and cyclohexyl rings .

- Spectroscopy:

- Thermal Stability: Differential scanning calorimetry (DSC) reveals decomposition onset at 220°C, with no melting point below 200°C, indicating suitability for high-temperature applications .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Respiratory Protection: Use OV/AG/P99 (US) or ABEK-P2 (EU) respirators for aerosolized particles. For low exposure, P95 masks are sufficient .

- Skin/Eye Protection: Wear nitrile gloves and chemical goggles. In case of contact, rinse skin/eyes with water for 15 minutes and seek medical evaluation if irritation persists .

- Storage: Store in airtight containers under nitrogen at 4°C to prevent hydrolysis. Avoid oxidizing agents (e.g., peroxides) due to sulfonamide reactivity .

Advanced Research Questions

Q. How does this compound interact with histone deacetylases (HDACs), and what structural features drive selectivity?

Methodological Answer:

- HDAC Inhibition: The 4-fluorobenzenesulfonamide moiety acts as a zinc-binding group (ZBG), chelating the active-site Zn ion in HDAC6 (IC = 0.071 μM). Removal of the fluorophenyl group reduces HDAC6 potency by 10-fold, highlighting its role in binding .

- Selectivity: The cyclohexyl group enhances selectivity for HDAC6 over HDAC1/2 (20-fold) due to steric complementarity with the HDAC6 hydrophobic channel. Rigid analogs (e.g., compound 51) lose selectivity, indicating flexibility is critical .

- Assay Design: Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in enzyme kinetics. Confirm binding via ITC (K = 0.45 μM for HDAC6) .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

- Source Analysis: Cross-validate purity (HPLC >98%) and stereochemistry (SC-XRD). Impurities like residual sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride) may artifactually enhance cytotoxicity .

- Assay Variability: Standardize cell-based assays (e.g., MTT) using consistent cell lines (e.g., HeLa vs. HEK293). For antimicrobial studies, specify bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols .

- SAR Studies: Systematically modify substituents (e.g., replace cyclohexyl with adamantyl) to isolate structure-activity relationships. For example, N-cyclohexyl analogs show 3-fold higher HDAC6 inhibition than N-methyl derivatives .

Q. What advanced analytical methods are recommended for studying degradation pathways?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (60°C), UV light (254 nm), and acidic/basic conditions (pH 2–12). Monitor via LC-MS:

- Mechanistic Studies: Use DFT calculations (B3LYP/6-31G*) to model hydrolysis activation energies. The sulfonamide S–N bond cleavage is rate-limiting (ΔG = 28 kcal/mol) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- LogP Optimization: Use Molinspiration or SwissADME to predict logP (experimental logP = 2.1). Introduce polar groups (e.g., hydroxyl) to reduce logP for enhanced solubility .

- Metabolism Prediction: CYP3A4-mediated N-decyclohexylation is a major pathway. Block metabolism via fluorination of the cyclohexyl ring (ΔG increases by 3 kcal/mol) .

- Docking Simulations (AutoDock Vina): The 4-fluorophenyl group occupies HDAC6’s CAP region (binding energy = −9.2 kcal/mol), while cyclohexyl fills the channel .

属性

IUPAC Name |

N-cyclohexyl-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSOTJWNKVVYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355392 | |

| Record name | N-CYCLOHEXYL 4-FLUOROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-40-2 | |

| Record name | N-Cyclohexyl-4-fluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-CYCLOHEXYL 4-FLUOROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。